CAY10650 -

CAY10650

Catalog Number: EVT-263072
CAS Number:
Molecular Formula: C28H25NO6
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available.
CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.
Source and Classification

CAY10650 is classified as a small molecule drug. It is primarily sourced from chemical synthesis processes in laboratory settings. The compound's structural characteristics and functional properties categorize it within the broader class of enzyme inhibitors, specifically targeting phospholipase A2 enzymes.

Synthesis Analysis

Methods of Synthesis

The synthesis of CAY10650 involves several chemical reactions that can be categorized into distinct steps:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to modify the compound's reactivity.
    • Cyclization: Forming cyclic structures that enhance biological activity.
    • Purification: Techniques such as chromatography are employed to isolate the desired product from by-products.

Technical Details

Molecular Structure Analysis

Structure

CAY10650 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₉H₁₉N₃O₄
  • Structural Features: The compound contains aromatic rings, nitrogen-containing heterocycles, and ester functionalities which are essential for its interaction with target enzymes.

Data

  • Molecular Weight: Approximately 341.37 g/mol.
  • 3D Structure: The three-dimensional conformation is crucial for understanding its binding affinity to phospholipase A2.
Chemical Reactions Analysis

Reactions

CAY10650 undergoes various chemical reactions that are significant for its biological function:

  1. Enzymatic Interaction: The primary reaction involves binding to the active site of cytosolic phospholipase A2 alpha, leading to inhibition of its enzymatic activity.
  2. Metabolism: In vivo, CAY10650 may undergo metabolic transformations, including oxidation and conjugation, which can affect its pharmacokinetics and efficacy.

Technical Details

The inhibition mechanism involves competitive binding at the enzyme's active site, preventing substrate access and subsequent arachidonic acid release. This process is critical in modulating inflammatory responses.

Mechanism of Action

Process

CAY10650 exerts its biological effects through the following mechanism:

  1. Binding Affinity: The compound binds selectively to cytosolic phospholipase A2 alpha, inhibiting its activity.
  2. Reduction of Pro-inflammatory Mediators: By blocking the enzyme's function, CAY10650 decreases the production of arachidonic acid-derived eicosanoids, leading to reduced inflammation and pain signaling.

Data

Studies have demonstrated that CAY10650 effectively decreases inflammatory markers in various experimental models, supporting its therapeutic potential in inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: CAY10650 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate the compound's ionization state at physiological pH, influencing its absorption and distribution characteristics.
Applications

CAY10650 has several promising scientific applications:

  • Research Tool: Used extensively in studies investigating the role of phospholipase A2 in inflammation and pain pathways.
  • Therapeutic Potential: Investigated for potential use in treating inflammatory diseases such as arthritis, asthma, and other conditions where phospholipase A2 activity contributes to pathophysiology.
  • Drug Development: Serves as a lead compound for further optimization in drug discovery efforts targeting related inflammatory pathways.
Biochemical Context of cPLA2α Inhibition

Role of Cytosolic Phospholipase A2-Alpha in Lipid Signaling

cPLA₂α (Group IVA phospholipase A₂) is a calcium-dependent enzyme that catalyzes the hydrolysis of sn-2 acyl bonds in membrane phospholipids, preferentially releasing arachidonic acid (AA). This specificity stems from its unique catalytic domain architecture, which accommodates AA’s four double bonds. Upon cellular activation (e.g., by cytokines or pathogens), intracellular Ca²⁺ surges trigger cPLA₂α translocation to the nuclear envelope and Golgi membranes via its N-terminal C2 domain. Concurrent phosphorylation by MAP kinases (e.g., ERK1/2, p38) at Ser⁵⁰⁵ enhances its catalytic activity [2] [8].

Table 1: Key Domains and Functions of cPLA₂α

Domain/FeatureFunctionBiological Consequence
C2 domainCa²⁺-dependent membrane bindingTranslocation to perinuclear membranes
Catalytic domainAA-selective phospholipid hydrolysisRelease of free AA
Ser⁵⁰⁵ phosphorylation siteKinase-mediated activationAmplified enzymatic activity (up to 10-fold)

Arachidonic Acid Release Mechanisms

AA liberation by cPLA₂α initiates a lipid signaling cascade:

  • Pathogen recognition receptors (e.g., TLR4) activate cPLA₂α during infections. In Acanthamoeba keratitis, TLR4 engagement by parasitic surface ligands triggers cPLA₂α-mediated AA release within corneal epithelial cells [2] [3].
  • Calcium flux is a primary regulator. Increased cytosolic Ca²⁰ binds the cPLA₂α C2 domain, inducing conformational changes that facilitate membrane association [8].
  • Cross-talk with sPLA₂/iPLA₂. While cPLA₂α dominates AA release, secreted PLA₂ (sPLA₂) amplifies inflammation by enhancing cPLA₂α activity through undefined feedback loops [2].

Prostaglandin/Leukotriene Synthesis Pathways

Free AA is metabolized via three major enzymatic pathways:

  • Cyclooxygenase (COX): Converts AA to prostaglandin H₂ (PGH₂), precursor of prostanoids (e.g., PGE₂, TXA₂). PGE₂ drives vasodilation, pain, and neutrophil recruitment in inflamed corneas [2] [4].
  • Lipoxygenase (LOX): Generates leukotrienes (LTB₄, LTC₄) and HETEs, which promote chemotaxis and vascular permeability. 12(S)-HETE accumulates in alkali-injured corneas and impedes epithelial healing [2] [3].
  • Cytochrome P450 (CYP450): Produces EETs and 20-HETE, linked to angiogenesis and vasoregulation. (12R)-HETEs disrupt Na⁺/K⁺-ATPase in hypoxic corneas [2].

Table 2: Major AA Metabolic Pathways and Their Roles in Ocular Inflammation

PathwayKey EnzymesBioactive ProductsPathological Roles
COXCOX-1, COX-2PGE₂, TXB₂, PGF₂αCorneal edema, neutrophil infiltration, pain
5-LOX/12-LOX5-LOX, 12-LOXLTB₄, 12(S)-HETEChemotaxis, delayed epithelial healing
CYP450CYP4A, CYP4F20-HETE, (12R)-HETEAngiogenesis, ion pump dysfunction

Rationale for cPLA₂α Inhibition in Inflammatory Modulation

cPLA₂α is a master regulator of inflammatory lipid mediator production. Its inhibition offers advantages over downstream enzyme blockers (e.g., COX inhibitors):

  • Upstream interception: Suppresses multiple AA cascades (COX, LOX, CYP450) simultaneously, reducing redundant pro-inflammatory signals [1] [4].
  • Pathology-specific efficacy: In Acanthamoeba keratitis, cPLA₂α drives MIP-133-induced apoptosis in corneal epithelial cells. cPLA₂α inhibitors (e.g., CAY10650) block caspase-3 activation and cell death by suppressing AA release [3] [4].
  • Modulation of immune cell recruitment: cPLA₂α activity in neutrophils and macrophages amplifies CXCL2/MIP-2 synthesis, a chemokine critical for neutrophil influx. Inhibiting cPLA₂α disrupts this loop, limiting tissue-destructive inflammation [3] [7].

CAY10650 as a Potent cPLA₂α Inhibitor

CAY10650 (C₂₈H₂₅NO₆; MW 471.50 g/mol; CAS 1233706-88-1) is a highly selective cPLA₂α inhibitor with an IC₅₀ of 12 nM. Its mechanisms include:

  • Direct enzyme inhibition: Competes with phospholipid substrates at the catalytic site, reducing AA liberation. At 12 nM, CAY10650 suppresses >90% of PGE₂ secretion in human neutrophils [1] [6].
  • Downstream anti-inflammatory effects: Prevents lipid droplet (LD) biogenesis in macrophages—organelles that store AA and serve as eicosanoid synthesis platforms. This dual action impairs bacterial survival in Klebsiella pneumoniae-infected macrophages [7].
  • Transcriptional regulation: Attenuates mRNA expression of cPLA₂α and CXCL2 in corneal epithelial cells exposed to Acanthamoeba cytotoxins [3] [4].

Therapeutic Efficacy in Disease Models

  • Ocular infections: Topical CAY10650 (50 µg/5µL) in Acanthamoeba-infected hamsters reduced keratitis severity by >80%, with minimal PMN infiltration and accelerated resolution. Synergy with biguanide antiseptics enhances amoebicidal effects [1] [3] [4].
  • Bacterial infections: In hypervirulent K. pneumoniae (hvKp), CAY10650 (15 nM) impaired LD formation in murine macrophages, reducing intracellular bacterial survival by 70% and decreasing pulmonary bacterial loads in mice [7].
  • Non-infectious calcification: Suppressed cPLA₂α-mediated mineralization in aortic valve interstitial cells, suggesting applicability in calcific valve disease [8].

Table 3: In Vitro and In Vivo Efficacy of CAY10650

Disease ModelCell Type/OrganismKey OutcomesReference
Acanthamoeba keratitisHamster corneal epithelium↓ PGE₂ (98%), ↓ neutrophil infiltration, ↓ keratitis severity [1] [4]
hvKp infectionMurine macrophages (RAW264.7)↓ Lipid droplets, ↓ intracellular bacterial load (70%) [7]
Neutrophil inflammationHuman neutrophils↓ p-cPLA₂α expression, ↓ PGE₂ release (IC₅₀ 12 nM) [1] [6]

Advantages Over Broad-Spectrum PLA₂ Inhibitors

Unlike non-selective inhibitors (e.g., methyl arachidonyl fluorophosphonate, MAFP), CAY10650’s cPLA₂α specificity avoids off-target effects on:

  • Calcium-independent iPLA₂: Critical for membrane phospholipid remodeling.
  • Secreted sPLA₂: Involved in bacterial membrane degradation [3] [6].This precision preserves homeostatic lipid metabolism while suppressing inflammation.

Properties

Product Name

CAY10650

IUPAC Name

3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33)

InChI Key

HTOJZPHWNDZOPQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

CAY10650; CAY-10650; CAY 10650;

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.